molecular formula C18H17F2NO3 B2434289 N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 938959-94-5

N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2434289
CAS No.: 938959-94-5
M. Wt: 333.335
InChI Key: IWWSNVKFJBZNAC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a difluorophenyl group, a benzofuran moiety, and an acetamide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[(2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Lacks the dimethyl groups on the benzofuran ring.

    N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]acetamide: Has a different substitution pattern on the benzofuran ring.

Uniqueness

N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is unique due to the presence of both the difluorophenyl group and the dimethyl-substituted benzofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-14-7-6-12(19)8-13(14)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWSNVKFJBZNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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